
Cinnamylidenemalonic acid
Overview
Description
Cinnamylidenemalonic acid is an organic compound with the chemical formula C12H10O4. It is characterized by a white or light yellow crystalline powder appearance and has a melting point of 132-134 degrees Celsius . This compound is known for its applications in organic synthesis reactions and its role in the synthesis of various drugs and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamylidenemalonic acid is typically synthesized by reacting cinnamic acid with dichloromethane under alkaline conditions. The reaction involves the use of sodium hydroxide as a base, resulting in the formation of this compound along with sodium chloride and water as by-products .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation method mentioned above can be scaled up for industrial purposes. The reaction conditions, such as temperature and concentration of reactants, can be optimized to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Photochemical [2+2] Dimerization
Cinnamylidenemalonic acid undergoes UV-induced [2+2] cycloaddition in solid-state reactions, exhibiting polymorph-dependent outcomes:
- Polymorph 1 : Generates a mixture of products due to disordered crystal packing .
- Polymorphs 2 & 3 : Yield a single [2+2] dimer with regio- and stereochemical control (Figure 1) .
Key Findings:
Parameter | Value/Description | Source |
---|---|---|
Light Source | 257.3 nm UV irradiation | |
Reaction Kinetics | First-order kinetics (topochemical control) | |
Product Structure | Head-to-tail dimer confirmed by NMR/IR |
Thermal Decarboxylation
Decarboxylation pathways vary with reaction conditions:
Acid-Catalyzed Decarboxylation
Base-Promoted Decarboxylation
- With Na₂CO₃ in aqueous solution:
Knoevenagel Condensation
This compound is synthesized via condensation of malonic acid with cinnamaldehyde:
Optimization Data:
Condition | Effect on Yield | Source |
---|---|---|
Pyridine Additive | Reduces reaction time to 90 minutes | |
Catalyst | β-Alanine co-catalyst improves efficiency | 1 |
Solvent | Glacial acetic acid (100°C) |
Solid-State Host-Guest Interactions
Attempts to co-crystallize with chiral hosts (e.g., tartaric acid) revealed:
- Challenges : Poor solubility of host-guest complexes .
- Outcome : Self-assembly into three polymorphic structures without external hosts .
Comparative Reaction Yields
Reaction Type | Yield (%) | Conditions | Source |
---|---|---|---|
Photodimerization | 58 | Polymorph 3, 257.3 nm UV | |
Thermal Decarboxylation | 72 | Quinoline, 130°C | |
Knoevenagel Synthesis | 85 | Pyridine, 100°C |
Scientific Research Applications
Photochemical Applications
1.1 Photodimerization
CMA undergoes photodimerization primarily via [2+2] cycloaddition reactions when exposed to UV light. This reaction leads to the formation of dimeric products, which can have significant implications in material science and organic synthesis. Research indicates that different polymorphic forms of CMA exhibit varying reactivities under light irradiation, resulting in distinct photoproducts characterized by techniques such as proton NMR and infrared spectroscopy .
Table 1: Photochemical Behavior of CMA Polymorphs
Polymorph | Reaction Conditions | Products | Characterization Techniques |
---|---|---|---|
1 | UV Irradiation | Mixture of products | NMR, IR |
2 | UV Irradiation | [2+2] Dimer | NMR, IR |
3 | UV Irradiation | [2+2] Dimer | NMR, IR |
Case Study: Topochemical Reactions
In a study conducted by Weathersby (2010), CMA was crystallized in different polymorphic structures that underwent photochemical reactions upon UV light exposure. The research highlighted the ability of CMA to form stable dimeric products, which could be utilized in developing new materials with tailored properties .
Synthesis and Material Science
2.1 Building Blocks for Polymers
CMA serves as a versatile building block for synthesizing various polymeric materials. Its ability to undergo cycloaddition reactions allows for the creation of complex polymer architectures that can be fine-tuned for specific applications. Recent advancements have shown that derivatives of CMA can lead to sustainable alternatives to traditional petroleum-based materials .
Table 2: Polymerization Potential of CMA Derivatives
Derivative | Synthesis Method | Application Area |
---|---|---|
CBDA-3 | [2+2] Photocycloaddition | Thermoplastics, Thermosets |
Modified CMA | Fischer Esterification | Coatings, Adhesives |
Case Study: Green Chemistry Applications
Research has demonstrated the potential of CMA-derived compounds in green chemistry applications, particularly in producing biodegradable polymers. The photocycloaddition method used for synthesizing cyclobutane-containing diacids from biomass-derived starting materials illustrates how CMA can contribute to sustainable practices in material science .
Organic Synthesis
CMA is utilized in various organic synthesis pathways due to its reactive double bonds. It can participate in multiple reactions, including aldol condensations and Michael additions, making it a valuable intermediate in synthesizing complex organic molecules.
Table 3: Synthetic Routes Involving CMA
Reaction Type | Conditions | Products |
---|---|---|
Aldol Condensation | Base-catalyzed | β-Hydroxy acids |
Michael Addition | Nucleophilic attack | α-Substituted malonates |
Case Study: Synthesis Pathways
One notable study explored the synthesis of β-arylvinyl bromides through an eco-friendly "on-water" condition using CMA as a precursor. This method showcased the compound's versatility and its alignment with sustainable chemistry practices .
Mechanism of Action
Cinnamylidenemalonic acid can be compared with other similar compounds, such as:
Malonic Acid: Both compounds undergo decarboxylation reactions, but this compound forms more complex products due to its additional functional groups.
Uniqueness: this compound is unique due to its ability to undergo both decarboxylation and photochemical reactions, making it a versatile compound in organic synthesis and photochemistry.
Comparison with Similar Compounds
- Malonic Acid
- Cinnamic Acid
- Ethylidenemalonic Acid
Biological Activity
Cinnamylidenemalonic acid (CMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of CMA, supported by recent studies and findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a conjugated diene system that enhances its reactivity and biological activity. The molecular formula is , and it has been shown to crystallize in multiple polymorphic forms, each exhibiting distinct photochemical properties when exposed to light .
Antimicrobial Activity
CMA has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of cinnamic acid, including CMA, can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | 500 | Staphylococcus aureus |
Benzyl cinnamate | 537.81 | S. aureus |
Decyl cinnamate | 550.96 | S. epidermidis |
Methyl cinnamate | 789.19 | Candida spp. |
The minimum inhibitory concentrations (MICs) for CMA derivatives suggest moderate antimicrobial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and various Candida species .
Anti-Inflammatory Effects
CMA has also been investigated for its anti-inflammatory potential. Studies have shown that it can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The structural modifications on the phenyl ring significantly influence the anti-inflammatory activity of cinnamic acid derivatives.
Table 2: Inhibition of NF-κB Activation by this compound Derivatives
Compound | % Inhibition at 20 µM |
---|---|
This compound | 15% |
Chlorinated analog | 25% |
Fluorinated analog | 30% |
The data indicates that specific substitutions on the phenyl ring enhance the anti-inflammatory effects, with certain compounds showing up to 30% inhibition of NF-κB activation at low concentrations .
Anticancer Activity
CMA's anticancer properties have also been explored, with studies indicating its ability to induce apoptosis in cancer cells. The compound appears to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death.
Case Study: Effects on Cancer Cell Lines
One study examined the effects of CMA on melanoma cells, revealing that it caused a significant reduction in cell viability through mechanisms involving cell cycle arrest and apoptosis induction:
- Cell Line : A375 (melanoma)
- IC50 : 15 µM after 48 hours
- Mechanism : Induction of ROS and G2/M phase arrest
This suggests that CMA could be a promising candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for cinnamylidenemalonic acid, and how can researchers optimize yield and purity?
this compound is typically synthesized via aldol condensation between substituted benzaldehydes and malonic acid under basic conditions (e.g., pyridine) . To optimize yield, researchers should:
- Control reaction stoichiometry : Ensure a 1:1 molar ratio of aldehyde to malonic acid to minimize side products.
- Monitor reaction time : Prolonged heating may lead to decomposition, while insufficient time reduces conversion.
- Purify intermediates : Cinnamaldehyde intermediates (e.g., 83–86 in Figure 19 of ) should be isolated via recrystallization or chromatography before proceeding to the final step.
- Validate purity : Use techniques like NMR and HPLC to confirm structural integrity and purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key methods include:
- Spectroscopic analysis : UV-Vis to study conjugation effects, IR for carbonyl group identification, and H/C NMR for double-bond geometry (e.g., distinguishing E/Z isomers) .
- X-ray crystallography : To resolve crystal packing and bond-length alternation in the conjugated system .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic distribution and reactive sites .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reaction mechanisms involving this compound?
Discrepancies in mechanisms (e.g., addition of hydrocyanic acid to methyl esters vs. free acid) require:
- Isotopic labeling : Track regioselectivity in addition reactions (e.g., C-labeled malonic acid to confirm carboxyl group involvement) .
- Kinetic studies : Compare rate constants under varying conditions (pH, temperature) to identify rate-determining steps .
- Competition experiments : Introduce alternative nucleophiles (e.g., thiols vs. cyanide) to probe electronic vs. steric control .
Q. How can researchers design experiments to assess the stability of this compound under photochemical or thermal stress?
A robust experimental framework includes:
- Stress testing : Expose samples to UV light (λ = 254–365 nm) or heat (40–100°C) in controlled environments .
- Degradation monitoring : Use HPLC-MS to identify breakdown products (e.g., tetramethylene derivatives) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. What statistical approaches are recommended for analyzing clustered data in studies involving this compound derivatives?
For nested data (e.g., repeated measurements per batch):
- Mixed-effects models : Account for batch-to-batch variability as random effects while testing fixed effects (e.g., substituent groups) .
- Bootstrapping : Resample data to estimate confidence intervals for degradation rates or yield distributions .
- Multivariate ANOVA : Compare multiple dependent variables (e.g., solubility, reactivity) across synthetic conditions .
Q. Methodological Guidance
Q. How should researchers formulate hypothesis-driven questions when studying structure-activity relationships (SAR) of this compound analogs?
Use frameworks like PICO (Population: analog series; Intervention: substituent variation; Comparison: parent compound; Outcome: bioactivity) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) . Example:
"Does introducing electron-withdrawing groups at the phenyl ring (Position 4) enhance the inhibitory activity of this compound against xanthine oxidase?"
Q. What steps ensure reproducibility when replicating literature procedures for this compound synthesis?
- Document deviations : Note any differences in reagent grades, equipment calibration, or ambient conditions .
- Archive raw data : Provide NMR spectra, chromatograms, and reaction logs in supplementary materials .
- Cross-validate with independent labs : Collaborate to confirm yields and spectral data .
Q. Data Presentation and Ethics
Q. How should researchers address conflicting spectral data in publications?
- Transparency : Disclose all raw data (e.g., NMR shifts, coupling constants) in appendices .
- Peer validation : Invite third-party analysis of ambiguous peaks or unexpected signals .
- Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and environmental variability .
Q. What ethical considerations apply when using proprietary catalysts or reagents in this compound research?
- Licensing : Obtain permissions for patented catalysts (e.g., EDAC in coupling reactions) .
- Attribution : Cite commercial sources (e.g., Sigma-Aldrich) for reagents and equipment in the "Experimental" section .
Properties
IUPAC Name |
2-cinnamylidenepropanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPUXJIIRIWMSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240229 | |
Record name | 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4472-92-8 | |
Record name | 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4472-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.